molecular formula C18H13NO4 B6508570 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622799-46-6

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B6508570
CAS No.: 622799-46-6
M. Wt: 307.3 g/mol
InChI Key: OSPBTPPEIDQJCH-SXGWCWSVSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a pyridine ring, a benzofuran moiety, and a cyclopropanecarboxylate group

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-17-14-4-3-13(22-18(21)12-1-2-12)10-15(14)23-16(17)9-11-5-7-19-8-6-11/h3-10,12H,1-2H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPBTPPEIDQJCH-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

    Formation of the Cyclopropanecarboxylate Group: The cyclopropanecarboxylate group is incorporated through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring and the benzofuran core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted benzofuran and pyridine derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of luminescent materials and organic semiconductors.

Biology and Medicine:

    Drug Development: The compound has potential as a lead molecule for the development of anti-inflammatory and anticancer agents.

    Biological Probes: It can be used as a fluorescent probe for imaging and diagnostic applications.

Industry:

    Pesticides: The compound can be explored for its potential as a pesticide or herbicide.

    Polymers: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    (E)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate: The (E)-isomer of the compound, which may exhibit different biological activities and chemical reactivity.

    2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate: A derivative lacking the oxo group, which can affect its chemical properties and applications.

Uniqueness:

    Structural Features: The presence of the (Z)-configuration and the oxo group in the benzofuran moiety distinguishes it from similar compounds.

    Biological Activity: The unique structural features contribute to its specific interactions with molecular targets, leading to distinct biological activities.

Biological Activity

Molecular Formula and Structure

  • Molecular Formula: C16_{16}H15_{15}N\O4_{4}
  • Molecular Weight: 299.30 g/mol
  • The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Structural Characteristics

The structure consists of:

  • A benzofuran moiety, contributing to its bioactivity.
  • A pyridinylmethylene group, which may enhance interactions with biological targets.
  • A cyclopropanecarboxylate group that may influence its pharmacokinetic properties.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies on related benzofuran derivatives have shown:

  • IC50_{50} values for antioxidant activity ranging from 6.33 to 14.38 μg/mL when tested against ascorbic acid as a standard reference .
CompoundIC50_{50} (μg/mL)Reference
(Z)-3-benzylideneisobenzofuran-1(3H)-one14.38
(Z)-3-substituted isobenzofuran-1(3H)-ones6.33 - 8.88

Antiplatelet Activity

The compound's potential as an antiplatelet agent has been explored through in vitro studies:

  • Related compounds have demonstrated the ability to inhibit platelet aggregation induced by arachidonic acid (AA) and collagen, suggesting a mechanism involving the inhibition of cyclooxygenase enzymes .

Anticancer Potential

Preliminary studies suggest that structurally similar compounds exhibit cytotoxic effects against various cancer cell lines:

Study on Antioxidant and Antiplatelet Activities

A comprehensive study conducted by Teng et al. evaluated several benzofuran derivatives for their antioxidant and antiplatelet activities. The findings revealed:

  • Compounds with similar structures demonstrated significant inhibition of AA-induced platelet aggregation (IC50_{50} = 70 µM) compared to controls .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications at specific positions on the benzofuran ring could enhance biological activities:

  • Substituents such as methyl or chloro groups at the para position significantly increased antioxidant potency .

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